N-hydroxy-N'-aminoguanidine PTSA
Description
Properties
Molecular Formula |
C8H14N4O4S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
2-amino-1-hydroxyguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.CH6N4O/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(4-3)5-6/h2-5H,1H3,(H,8,9,10);6H,3H2,(H3,2,4,5) |
InChI Key |
FXYWKTIILSNZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(=NN)(N)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Hydroxyurea
Hydroxyurea (HU), a well-established RR inhibitor, shares a hydroxylamine functional group with N-hydroxy-N'-aminoguanidine PTSA. However, HU lacks the guanidine moiety, resulting in differences in potency and mechanism:
- Potency: Hydroxyurea exhibits higher inhibitory activity against RR (IC₅₀ ~10–50 μM) compared to the parent N-hydroxy-N'-aminoguanidine (IC₅₀ ~100–200 μM). However, certain derivatives of this compound, such as the isoquinoline and Schiff base analogs, surpass HU in potency (IC₅₀ ~0.5–5 μM) .
- Mechanism: HU primarily targets the tyrosyl radical in the RR M2 subunit, while N-hydroxy-N'-aminoguanidine derivatives inhibit both ADP and CDP reductase activities, with greater specificity for ADP reduction .
- Clinical Utility: HU is FDA-approved for sickle cell disease and chronic myelogenous leukemia, whereas this compound derivatives remain investigational but show promise in overcoming HU resistance .
Schiff Base Derivatives of N-Hydroxy-N'-Aminoguanidine
Structural modifications of the parent compound significantly enhance efficacy:
- Isoquinoline and Quinoline Derivatives: The isoquinoline analog (e.g., ABNM-13) demonstrates superior RR inhibition (IC₅₀ = 0.5 μM) compared to the quinoline derivative (IC₅₀ = 2 μM). This is attributed to improved binding affinity due to the planar isoquinoline ring .
- Cyclohexylmethylene-HAG : In contrast, substitution with a cyclohexyl group abolishes RR inhibitory activity, highlighting the critical role of aromatic side chains .
- Schiff Bases: Schiff bases synthesized from salicylaldehyde or naphthoquinone show enhanced cytotoxicity (IC₅₀ = 1–10 μM against L1210 leukemia cells) and synergistic effects with cytarabine (Ara-C), a frontline antileukemic agent .
Table 1: Structural and Activity Comparison of Select Derivatives
| Compound | IC₅₀ (RR Inhibition, μM) | Key Structural Feature | Synergism with Ara-C (CI*) |
|---|---|---|---|
| N-Hydroxy-N'-aminoguanidine | 100–200 | Parent compound | Not tested |
| Isoquinoline derivative | 0.5 | Aromatic isoquinoline side chain | CI = 0.3 (Strong synergy) |
| Quinoline derivative | 2.0 | Aromatic quinoline side chain | CI = 0.7 (Moderate synergy) |
| Schiff base (salicylaldehyde) | 5.0 | Aldehyde-linked imine group | CI = 0.4 (Strong synergy) |
*Combination Index (CI): <0.9 = synergy; <0.3 = strong synergy .
Aminoguanidine and Related Antiglycation Agents
While aminoguanidine is primarily studied for antiglycation effects (e.g., in diabetes), its hydroxylated analog, this compound, diverges in biological targets. Aminoguanidine lacks RR inhibitory activity but shows moderate antiglycation capacity (IC₅₀ = 50–100 μM against methylglyoxal-induced glycation), whereas this compound derivatives are 10–100x more potent in antineoplastic contexts .
Key Research Findings and Clinical Potential
- QSAR Studies : Quantitative structure-activity relationship (QSAR) models reveal that electron-withdrawing groups (e.g., nitro, sulfonate) on the aromatic side chain enhance RR inhibition by stabilizing interactions with the enzyme’s hydrophobic pocket .
- Synergistic Combinations: this compound derivatives potentiate the efficacy of Ara-C by depleting dNTP pools, forcing leukemic cells into replication-dependent apoptosis .
- Resistance Profile: Unlike HU, which faces resistance due to RR overexpression, N-hydroxy-N'-aminoguanidine derivatives maintain activity against HU-resistant L1210 cells, likely via multi-target inhibition .
Table 2: Preclinical Efficacy in Leukemia Models
| Cell Line | Compound | IC₅₀ (Proliferation, μM) | Apoptosis Induction (%) |
|---|---|---|---|
| L1210 (murine leukemia) | Isoquinoline derivative | 0.7 | 85 |
| HL-60 (human promyelocytic) | ABNM-13 | 1.2 | 90 |
| CCRF-CEM (human T-cell) | Schiff base derivative | 3.5 | 70 |
Preparation Methods
Sulfonation Reaction Mechanism
Toluene undergoes electrophilic aromatic substitution with sulfuric acid, where the sulfonic acid group (-SO₃H) replaces a hydrogen atom at the para position. The reaction is equilibrium-controlled, necessitating azeotropic water removal to drive completion. A Dean-Stark apparatus is typically employed to separate water, increasing reaction efficiency.
Procedure :
Industrial and Laboratory Adaptations
Industrial-scale synthesis often employs continuous sulfonation reactors to optimize temperature control and reduce side products. In laboratory settings, catalytic enhancements using HCl gas saturation during crystallization improve purity.
Synthesis of N-Hydroxy-N'-Aminoguanidine
The guanidine moiety is synthesized via condensation reactions involving hydroxylamine and cyanamide derivatives.
Hydroxylamine-Cyanamide Condensation
N-Hydroxyguanidine derivatives form through the reaction of hydroxylamine hydrochloride with cyanamide under basic conditions:
Further reduction or functionalization introduces the secondary amine group (-NH-) to yield N-hydroxy-N'-aminoguanidine.
Key Conditions :
Yield : 70–80% (theoretical).
Salt Formation: this compound
The final step involves neutralizing N-hydroxy-N'-aminoguanidine with PTSA to form the stable sulfonate salt.
Acid-Base Neutralization
-
Dissolution : N-Hydroxy-N'-aminoguanidine (1 mol) is dissolved in hot ethanol.
-
Acid Addition : PTSA (1 mol) in ethanol is added dropwise under stirring.
-
Crystallization : The mixture is cooled to 4°C, inducing precipitation. The product is filtered and dried under vacuum.
Optimization Insights :
-
Solvent Choice : Ethanol ensures high solubility of both components and facilitates crystallization.
-
Stoichiometry : A 1:1 molar ratio minimizes residual reactants.
Yield : 85–90% (isolated).
Alternative Catalytic Routes Using PTSA
PTSA’s role as a catalyst in organic synthesis (e.g., esterifications, dehydrations) suggests potential applications in streamlining guanidine derivatization.
In Situ Guanidine Formation
A one-pot method combines cyanamide, hydroxylamine, and PTSA in ethanol:
-
PTSA catalyzes the condensation of hydroxylamine and cyanamide.
-
The acidic environment promotes simultaneous salt formation.
Advantages :
Comparative Analysis of Synthetic Methods
Notes :
-
Classical neutralization offers higher purity but requires multiple steps.
-
Catalytic methods trade slight yield reductions for procedural simplicity.
Challenges and Mitigation Strategies
-
Hygroscopicity : PTSA’s hygroscopic nature complicates storage. Solutions include desiccant-packed containers and anhydrous solvent use during synthesis.
-
Side Reactions : Over-sulfonation of toluene generates ortho-substituted byproducts. Temperature control (<120°C) and stoichiometric H₂SO₄ minimize this.
-
Guanidine Stability : N-Hydroxyguanidines are prone to oxidation. Conducting reactions under nitrogen atmospheres improves stability .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-hydroxy-N'-aminoguanidine PTSA derivatives?
N-hydroxy-N'-aminoguanidine derivatives are typically synthesized via Schiff base formation. For example, condensation of aromatic aldehydes with N-hydroxy-N'-aminoguanidine tosylate (PTSA) under acidic conditions yields Schiff base derivatives. Purification involves recrystallization from ethanol-water mixtures, and structural confirmation is achieved through elemental analysis, IR spectroscopy, and melting point determination .
Q. What analytical techniques are standard for characterizing this compound and its derivatives?
Key techniques include:
- Nitrogen-15 NMR spectroscopy : To study electronic environments and tautomeric forms of the guanidine moiety .
- High-performance liquid chromatography (HPLC) : For purity assessment and quantification of derivatives.
- X-ray crystallography : To resolve crystal structures and confirm stereochemistry (e.g., Schiff base derivatives) .
Q. Which in vitro models are used to evaluate the anticancer activity of this compound derivatives?
Common models include:
Q. How is ribonucleotide reductase (RNR) inhibition measured in studies of this compound?
RNR activity is quantified by monitoring deoxyribonucleotide (dNTP) production using radiolabeled substrate assays (e.g., H-CDP reduction to dCDP). Enzyme inhibition is correlated with reduced cell proliferation and DNA synthesis in leukemia models .
Advanced Research Questions
Q. How can structural modifications optimize this compound derivatives for enhanced RNR inhibition?
- Electron-withdrawing substituents (e.g., nitro groups) on aromatic rings improve binding to the RNR active site by stabilizing charge-transfer interactions.
- Schiff base modifications : Bulky substituents can enhance steric hindrance, reducing off-target effects. Structure-activity relationship (SAR) studies using N NMR and molecular docking guide rational design .
Q. How can contradictory data on enzyme inhibition potency across studies be resolved?
Discrepancies may arise from:
- Assay conditions : Variations in pH, temperature, or cofactor (e.g., ATP) concentrations alter RNR activity. Standardized protocols (e.g., pH 7.4, 37°C) are critical .
- Cell line specificity : Differences in membrane permeability or metabolic pathways (e.g., L1210 vs. solid tumor models) affect compound efficacy. Comparative studies using isogenic cell lines are recommended .
Q. What advanced techniques elucidate the mechanism of cell cycle disruption by this compound?
- Flow cytometry : To analyze cell cycle arrest (e.g., G1/S phase blockade) via DNA content measurement (propidium iodide staining).
- Synchronized cell cultures : Confirm phase-specific effects by treating cells at defined cell cycle stages (e.g., thymidine block for S-phase synchronization) .
Q. How can researchers design experiments to assess compound stability under physiological conditions?
- Simulated biological fluids : Incubate derivatives in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C, followed by HPLC-MS to track degradation products.
- Temperature-dependent H NMR : Monitor structural integrity over time in deuterated buffers .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Quality control protocols : Mandate ≥95% purity via HPLC and consistent H NMR spectra for all batches.
- Stability studies : Store derivatives under inert atmospheres (-20°C) to prevent oxidation or hydrolysis .
Contradictory Findings and Validation
Q. Why do some studies report hepatotoxicity for aminoguanidine derivatives despite low overall toxicity?
- Species-specific metabolism : Rodent models (e.g., rats) may exhibit idiosyncratic liver responses due to cytochrome P450 variations. Cross-validate findings in human hepatocyte cultures .
- Dose dependency : Hepatotoxicity often emerges at supratherapeutic doses (>300 mg/kg in vivo). Therapeutic indices should be calculated using NOAEL (No Observed Adverse Effect Level) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
